molecular formula C13H9BrN2O2S B2546144 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 22950-13-6

1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2546144
CAS No.: 22950-13-6
M. Wt: 337.19
InChI Key: LORWRHCCMUEKLO-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles It is characterized by the presence of a bromobenzenesulfonyl group attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular responses, including apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride

Uniqueness

1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of both the bromobenzenesulfonyl group and the benzodiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORWRHCCMUEKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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